N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide - 477555-96-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Catalog Number: EVT-3044339
CAS Number: 477555-96-7
Molecular Formula: C22H16N2O3S
Molecular Weight: 388.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One example from the provided literature involves modifying the carboxamide N-acyl group of a glucosylceramide synthase inhibitor to improve its brain penetration []. This modification involved lowering the total polar surface area and rotatable bond number to reduce recognition by P-glycoprotein (MDR1) efflux pumps.

Mechanism of Action
  • Inhibition of enzymes: The paper discussing glucosylceramide synthase inhibitors [] highlights the potential of 2,3-dihydro-1,4-benzodioxine derivatives to inhibit specific enzymes. This inhibition can disrupt various cellular processes, offering therapeutic opportunities.
  • Modulation of signaling pathways: While not directly related to the compound , the studies on anandamide-mediated nitric oxide production [, ] demonstrate how similar compounds can influence cellular signaling pathways, leading to various physiological effects.
Applications
  • Medicinal chemistry: Research on glucosylceramide synthase inhibitors [] demonstrates the potential of 2,3-dihydro-1,4-benzodioxine derivatives for treating diseases like Gaucher disease, a lysosomal storage disorder.
  • Drug development: Modifications to the core structure of 2,3-dihydro-1,4-benzodioxine derivatives, as seen in the paper focusing on enhancing brain penetration [], showcase their potential as lead compounds for developing new drugs with improved pharmacokinetic properties.

Compound Description: This compound, identified as 1l in the research, exhibits potent inhibitory effects against VEGFR1 (vascular endothelial growth factor receptor 1) with an IC50 value of 2.5 μM. [] Furthermore, it demonstrates anti-angiogenic properties by inhibiting VEGF-induced HUVEC (human umbilical vein endothelial cell) migration. [] This compound also displays inhibitory activity against P-gp efflux pumps, which are associated with multi-drug resistance in cancer cells. []

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: Designated as 1m in the study, this compound exhibits significant inhibitory activity against VEGFR1 with an IC50 value of 1.9 μM. [] It also displays anti-angiogenic properties, as evidenced by its ability to inhibit VEGF-induced HUVEC migration. [] Additionally, this compound demonstrates inhibitory effects on P-gp efflux pumps, highlighting its potential as a multi-drug resistance-reversal agent. []

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: This compound demonstrates potent inhibitory activity against glucosylceramide synthase (GCS) at low nanomolar concentrations. [] Importantly, it shows minimal interaction with MDR1 (multidrug resistance protein 1), a protein responsible for effluxing drugs from cells, making it a promising candidate for treating glycosphingolipid storage diseases with central nervous system involvement. []

Properties

CAS Number

477555-96-7

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C22H16N2O3S

Molecular Weight

388.44

InChI

InChI=1S/C22H16N2O3S/c25-21(14-9-10-18-19(13-14)27-12-11-26-18)23-16-6-2-1-5-15(16)22-24-17-7-3-4-8-20(17)28-22/h1-10,13H,11-12H2,(H,23,25)

InChI Key

BTWMGDRVBUHFAG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.